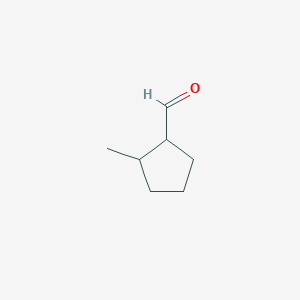

2-methylcyclopentane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclopentane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIXRTSTGGIYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296072 | |

| Record name | 2-Methylcyclopentanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-62-1 | |

| Record name | 2-Methylcyclopentanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17206-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclopentanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 2-Methylcyclopentane-1-carbaldehyde

Technical Guide for Research & Development

Executive Summary

2-Methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1 / 20106-44-9) is a functionalized cycloaliphatic aldehyde serving as a critical chiral synthon in organic synthesis. Characterized by two contiguous stereocenters at C1 and C2, it exists as a mixture of cis and trans diastereomers. Its utility spans the development of fragrance ingredients (due to its structural homology with campholenic derivatives) and pharmaceutical intermediates where defined stereochemistry on a five-membered ring is required.

This guide provides a rigorous examination of its physicochemical profile, thermodynamic stability, synthetic pathways, and handling protocols, grounded in self-validating experimental logic.

Molecular Architecture & Stereochemistry

The reactivity and physical behavior of this compound are governed by the steric relationship between the formyl group (-CHO) at C1 and the methyl group (-CH3) at C2.

Thermodynamic Stability (Cis vs. Trans)

Unlike cyclohexane systems where 1,2-diequatorial conformations clearly dictate stability, cyclopentane rings exist in dynamic "envelope" or "twist" conformations.

-

Trans-isomer (Thermodynamically Favored): The substituents are on opposite faces of the ring. This configuration minimizes steric repulsion (van der Waals strain) between the methyl and formyl groups.

-

Cis-isomer (Kinetically Accessible): The substituents occupy the same face, leading to increased eclipsing interactions.

Epimerization Mechanism:

The C1 proton is acidic (

Stereochemical Pathway Diagram

The following diagram illustrates the base-catalyzed epimerization mechanism, a critical consideration during synthesis and storage.

Caption: Base-catalyzed thermodynamic equilibration converting the kinetic cis-isomer to the stable trans-isomer via an enolate intermediate.

Physicochemical Data Profile

The following data aggregates experimental and predicted values. Note that physical constants may vary slightly depending on the diastereomeric ratio of the sample.

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 17206-62-1 (Generic) | Specific isomers have unique CAS (e.g., cis: 20106-44-9) |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to acid upon air exposure |

| Boiling Point | ~148–152 °C (at 760 mmHg) | Predicted based on structural analogues |

| Density | 0.91 – 0.93 g/cm³ (at 20°C) | |

| Flash Point | ~40–45 °C (Closed Cup) | Flammable Liquid (H226) |

| Solubility | Immiscible in water; Soluble in EtOH, Et₂O, DCM | Lipophilic character (LogP ~1.[1][2][3][4][5]7) |

| Refractive Index | ||

| Odor | Pungent, herbal, slightly fruity | Typical of cycloaliphatic aldehydes |

Synthesis & Purification Protocol

While industrial routes often employ hydroformylation of 1-methylcyclopentene, a high-fidelity laboratory method involves the controlled oxidation of 2-methylcyclopentylmethanol . This route avoids high-pressure equipment and allows for better stereochemical management.

Protocol: Swern Oxidation

This method is chosen for its ability to prevent over-oxidation to the carboxylic acid, a common pitfall with Jones reagent.

Reagents:

-

Oxalyl chloride (

) -

Dimethyl sulfoxide (DMSO)

-

Triethylamine (

) -

Dichloromethane (DCM, anhydrous)

-

Substrate: 2-Methylcyclopentylmethanol

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Cool to -78°C. -

Swern Reagent Formation: Add DMSO (2.2 eq) dropwise. Critical: Gas evolution (

, -

Substrate Addition: Add 2-methylcyclopentylmethanol (1.0 eq) in DCM dropwise. Stir for 45 mins at -78°C. The alcohol reacts with the chlorosulfonium intermediate.

-

Elimination: Add triethylamine (5.0 eq) dropwise. The base facilitates the elimination of DMS to form the aldehyde.

-

Warm-up: Allow the reaction to warm to 0°C over 1 hour.

-

Quench & Extraction: Quench with saturated

. Extract with DCM ( -

Purification: Distill under reduced pressure (vacuum distillation recommended to prevent thermal decomposition/polymerization).

Synthesis Workflow Diagram

Caption: Step-wise workflow for the Swern oxidation of 2-methylcyclopentylmethanol to the target aldehyde.

Reactivity & Stability Profile

Chemical Reactivity

-

Oxidation: Highly susceptible to autoxidation in air to form 2-methylcyclopentanecarboxylic acid. Storage under inert atmosphere (Argon/Nitrogen) is mandatory.

-

Nucleophilic Addition: The aldehyde carbon is electrophilic. Reacts readily with Grignard reagents, amines (reductive amination), and ylides (Wittig reaction).

-

Alpha-Alkylation: The C1 position can be deprotonated (LDA, -78°C) to introduce further substitution, though this often scrambles stereochemistry.

Analytical Signatures (Characterization)

-

IR Spectroscopy: Strong carbonyl stretch (

) at ~1720–1725 cm⁻¹. Fermi resonance doublet of the aldehyde C-H bond at ~2720 and 2820 cm⁻¹. -

¹H NMR: Distinctive aldehyde proton doublet (

) at -

MS (EI): Molecular ion

at m/z 112. Fragmentation typically shows loss of formyl radical (M-29).

Safety & Handling (GHS Standards)

Hazard Classification:

-

Skin Irritation (Category 2): H315[5]

-

Specific Target Organ Toxicity (Respiratory): H335

Handling Protocols:

-

Engineering Controls: Always handle inside a fume hood. The compound has a pungent odor and is a respiratory irritant.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store at 2–8°C under Argon. Aldehydes degrade over time; check purity via TLC/GC before use in critical steps.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534276, 2-Methylcyclopentanecarboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534277, (1R,2R)-2-Methylcyclopentane-1-carbaldehyde (Cis/Trans Data). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

- 1. Benzaldehyde, 2,4-dimethyl- (CAS 15764-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,4-Dimethylbenzaldehyde (2,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 3. (1R,2R)-2-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 12534277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylcyclopent-1-ene-1-carbaldehyde | C7H10O | CID 5324054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylcyclopentanecarboxaldehyde | C7H12O | CID 12534276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

Technical Monograph: Stereochemical Dynamics of 2-Methylcyclopentane-1-carbaldehyde

[1]

Executive Summary

2-Methylcyclopentane-1-carbaldehyde represents a deceptively simple scaffold that poses significant stereochemical challenges in drug development. With two contiguous stereocenters (C1 and C2), the molecule exists as four distinct stereoisomers. Its utility as a chiral building block—often found in fragrance chemistry and as an intermediate for prostaglandins and terpenoids—depends entirely on the rigorous control of its configuration.

This guide addresses the critical instability of the C1 stereocenter (alpha to the aldehyde), provides a mechanistic understanding of the cis/trans thermodynamic equilibrium, and outlines self-validating protocols for synthesis and analysis.

Part 1: The Stereochemical Matrix

The molecule possesses two chiral centers, generating

Isomer Classification[1]

-

Trans-Diastereomers (Thermodynamic):

-

Cis-Diastereomers (Kinetic):

Conformational Analysis

Unlike cyclohexane (chair), cyclopentane exists in a dynamic "envelope" or "half-chair" conformation to minimize torsional strain (eclipsing interactions).[2]

-

Trans-Preference: In the trans-isomer, the methyl and formyl groups can adopt a pseudo-diequatorial orientation, minimizing 1,2-steric repulsion.

-

Cis-Strain: The cis-isomer forces one substituent into a pseudo-axial position or increases eclipsing interactions, raising the ground-state energy by approximately 1.5–2.5 kcal/mol relative to the trans-isomer.

Figure 1: Stereochemical relationships. Yellow arrows indicate the pathway of thermodynamic equilibration via C1 epimerization.

Part 2: The Epimerization Challenge (Causality)

The defining feature of this molecule is the configurational instability at C1 .

Mechanism of Instability

The C1 proton is

When the proton returns (re-protonation), it prefers to approach from the face that yields the thermodynamically more stable trans isomer.

Implication for Research: If you synthesize the cis-isomer (e.g., via hydrogenation), you must avoid basic workups or high-temperature gas chromatography, or it will convert to the trans-isomer.

Figure 2: Mechanism of C1 epimerization.[2] The equilibrium heavily favors the Trans-isomer.

Part 3: Synthetic Protocols

We present two distinct workflows: one for accessing the cis-isomer (Kinetic) and one for the trans-isomer (Thermodynamic).

Protocol A: Kinetic Synthesis of cis-2-Methylcyclopentane-1-carbaldehyde

Objective: Synthesis of the cis-isomer via hydrogenation. Principle: Syn-addition of hydrogen across the double bond occurs from the less sterically hindered face.

-

Starting Material: 2-Methylcyclopent-1-enecarbaldehyde (commercially available or prepared via aldol condensation).[2]

-

Catalyst: 5% Pd/CaCO

(Lindlar’s catalyst) or Pd/C (careful monitoring required). -

Solvent: Methanol (neutral).[2] Avoid bases.

-

Procedure:

-

Dissolve substrate (10 mmol) in MeOH (20 mL).

-

Purge with

, then introduce -

Stir vigorously at 0°C.

-

Critical Control Point: Monitor via GC/MS every 10 minutes. Stop immediately upon consumption of starting material to prevent over-reduction to the alcohol or isomerization.

-

Filter through Celite.[2] Concentrate in vacuo at <30°C.

-

-

Yield: Mixture typically favors cis (approx. 80:20 dr).[2]

Protocol B: Thermodynamic Equilibration to trans-Isomer

Objective: Conversion of cis-rich mixture to pure trans-isomer.[2]

-

Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K

COngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Solvent: DCM or MeOH.

-

Procedure:

-

Dissolve the cis-rich aldehyde in DCM.[2]

-

Add 0.1 eq of DBU.

-

Stir at room temperature for 4–6 hours.

-

Validation: Take an aliquot, perform a mini-workup (quench with dilute HCl), and run NMR. The coupling constant

will shift (see Analytical section).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Wash with 1N HCl (to remove DBU), brine, dry over MgSO

.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Part 4: Analytical Resolution & Data

Distinguishing these isomers requires high-resolution techniques.[2]

Nuclear Magnetic Resonance ( H NMR)

The vicinal coupling constant (

| Feature | cis-Isomer | trans-Isomer | Mechanistic Reason |

| H1-H2 Coupling ( | 6.5 – 8.0 Hz | 2.0 – 4.5 Hz | Cis dihedral angle |

| CHO Shift ( | Anisotropic shielding differences. | ||

| NOE Signal | Strong H1 | Weak/None | Proximity of methyl group to C1 proton. |

Chiral Gas Chromatography (GC)

Separation of enantiomers requires a chiral stationary phase.[2]

-

Column: Cyclodextrin-based (e.g.,

-DEX 225 or equivalent).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Conditions: Isothermal 90°C or slow ramp.

-

Elution Order (Typical):

-

(1R, 2R)-Trans

-

(1S, 2S)-Trans

-

(1R, 2S)-Cis

-

(1S, 2R)-Cis (Note: Order may vary based on specific column polarity; standards are required for absolute assignment).

-

Part 5: Advanced Asymmetric Synthesis (Organocatalysis)

For drug development requiring high enantiomeric excess (ee), simple hydrogenation is insufficient.[2] We employ organocatalysis.[2][5][6]

Method: Asymmetric

-

Catalyst: (S)-

-diphenylprolinol trimethylsilyl ether (10-20 mol%).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Workflow:

-

React propanal with a nitroalkene or similar electrophile to build the chain, followed by cyclization.

-

Alternatively: Use the catalyst to resolve the racemic aldehyde via dynamic kinetic resolution (DKR) if a suitable reaction partner is present.

-

Figure 3: Synthetic decision tree. Path 1-2 is standard; Path 3 is for asymmetric requirements.

References

-

Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.[2] (Foundational text on conformational analysis of cyclopentanes).

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.[2] (Mechanisms of enolate stability and epimerization).

-

Chi, Y.; Scroggins, S. T.; Fréchet, J. M. J. "One-Pot Multi-Component Asymmetric Cascade Reactions Catalyzed by Soluble Polymer-Supported Organocatalysts."[2] J. Am. Chem. Soc.[2]2008 , 130(20), 6322-6323.[2] Link (Demonstrates organocatalytic control in cyclic aldehydes).[2]

-

Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. "Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters." Angew.[2][7][8] Chem. Int. Ed.2005 , 44(27), 4212-4215.[2] Link (Key reference for the catalyst system used in asymmetric aldehyde functionalization).[2]

-

Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data; Springer, 2009.[2] (Source for NMR coupling constants in 5-membered rings).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 11007847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2R)-2-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 12534277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

Structural Elucidation Guide: (1R,2R)-2-methylcyclopentane-1-carbaldehyde

This guide outlines the structural elucidation of (1R,2R)-2-methylcyclopentane-1-carbaldehyde , a chiral building block often derived from asymmetric organocatalysis or chiral pool synthesis (e.g., from citronellal).

The assignment of the (1R,2R) configuration implies a trans relationship between the aldehyde and methyl substituents (based on standard Cahn-Ingold-Prelog priorities for these groups). This guide focuses on distinguishing this specific isomer from its cis-diastereomer and its enantiomer.

Executive Summary

Target Molecule: (1R,2R)-2-methylcyclopentane-1-carbaldehyde

Molecular Formula:

Elucidation Strategy:

-

Connectivity: 1D NMR (

H, -

Relative Stereochemistry (Diastereomer Check): 1D NOE / 2D NOESY to distinguish cis vs. trans.

-

Absolute Stereochemistry (Enantiomer Check): Chemical derivatization (Mosher’s method) or comparison of optical rotation

with literature values.

Synthesis & Stereochemical Context

Understanding the origin of the sample is the first step in elucidation. This molecule is frequently synthesized via asymmetric organocatalysis (e.g., Jørgensen-Hayashi catalyst) involving the reduction of

-

Thermodynamics: The trans isomer (1R,2R) is generally thermodynamically more stable than the cis isomer in 1,2-disubstituted cyclopentanes due to reduced steric repulsion (pseudo-diequatorial conformation).

-

Epimerization Risk: The C1 position (alpha to carbonyl) is labile. Basic conditions or silica gel chromatography can cause epimerization, leading to a mixture of cis and trans isomers.

Spectroscopic Characterization

Mass Spectrometry & IR

-

HRMS (ESI/EI): Calculated for

. -

FT-IR: Look for the diagnostic carbonyl stretch.

-

: ~1720–1725 cm

-

(Aldehyde): ~2710 cm

-

: ~1720–1725 cm

NMR Spectroscopy (Expected Data)

Solvent choice is critical. Benzene-

| Position | Type | Multiplicity | Key Correlations (HMBC/COSY) | ||

| 1 (-CHO) | Aldehyde | 9.6 – 9.8 | d ( | ~204.0 | C1, C2 |

| 1 | Methine | 2.2 – 2.5 | m | ~55.0 | C2, C5, CHO |

| 2 | Methine | 1.8 – 2.1 | m | ~38.0 | C1, C3, Me |

| 2-Me | Methyl | 0.9 – 1.1 | d ( | ~15-18 | C1, C2, C3 |

| 3,4,5 | Methylene | 1.2 – 1.9 | m (complex) | 20-35 | Ring system |

Note: The coupling constant of the aldehyde proton (

) is typically small (2-3 Hz) and not diagnostic for ring stereochemistry.

Stereochemical Assignment (The "How")

This is the critical phase. You must prove the Relative (Trans vs Cis) and Absolute (R,R vs S,S) configuration.

Relative Stereochemistry: NOE Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assigning relative stereochemistry in cyclic systems.

-

Hypothesis:

-

Cis (1R,2S): H1 and H2 are on the same face. Strong NOE correlation expected.

-

Trans (1R,2R): H1 and H2 are on opposite faces. Weak or NO NOE correlation expected.

-

-

Experiment: 1D Selective NOE (irradiate H1) or 2D NOESY.

-

Diagnostic Signal:

-

Irradiate H1 (alpha-proton):

-

If Trans : Enhancement of H5 (cis-relationship) but minimal/no enhancement of H2 .

-

If Cis : Strong enhancement of H2 .

-

-

Absolute Stereochemistry: Mosher Ester Analysis

Since the aldehyde itself cannot form a Mosher ester, it must be reduced to the corresponding alcohol.

Protocol:

-

Reduction: Treat aldehyde (10 mg) with

in MeOH (0°C, 15 min) -

Derivatization: React the alcohol with

- and -

Analysis: Compare

(-

The sign distribution of

values for protons near the chiral center (C1 and C2-Me) allows assignment of the absolute configuration at C1.

-

Optical Rotation

Compare the specific rotation

-

Literature Benchmark: (1R,2R)-2-methylcyclopentane-1-carbaldehyde typically exhibits a specific rotation sign consistent with its precursor (e.g., from (+)-citronellal).

-

Warning: Aldehyde optical rotation is concentration and solvent-dependent and can be unreliable due to partial racemization. Mosher analysis is preferred for definitive proof.

Visualization: Logic & Workflow

Elucidation Workflow

Caption: Step-by-step workflow for confirming the (1R,2R) structure and ruling out the cis-isomer.

Stereochemical NOE Logic

Caption: Diagnostic NOE correlations distinguishing Trans (target) from Cis (impurity).

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Dissolve ~5-10 mg of the aldehyde in 0.6 mL of Benzene-

(-

Reasoning:

is acidic and may catalyze epimerization over time. Benzene provides better dispersion for aliphatic protons.

-

-

Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug to remove particulates.

Reduction & Mosher Ester Synthesis (Absolute Config)

-

Reduction:

-

Dissolve aldehyde (0.2 mmol) in MeOH (2 mL).

-

Add

(0.3 mmol) at 0°C. Stir 20 min. -

Quench with sat.

, extract with

-

-

Esterification:

-

Take crude alcohol (0.05 mmol) in

(0.5 mL). -

Add Pyridine (2 eq), DMAP (cat.), and (R)-(-)-MTPA-Cl (1.2 eq).

-

Stir 2h, work up (dilute HCl wash, then bicarbonate).

-

Repeat with (S)-(+)-MTPA-Cl in a separate vial.

-

-

Analysis: Acquire

NMR of both esters. Calculate

References

-

MacMillan, D. W. C., et al. (2002). "The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction." Journal of the American Chemical Society.[1] Link (Foundational work on organocatalytic aldehyde functionalization).

-

Jørgensen, K. A. (2005). "Organocatalysis: A New Frontier in Organic Synthesis." Chemical Reviews. Link (Review covering chiral amine catalysts for aldehyde synthesis).

-

PubChem Compound Summary. "(1R,2R)-2-methylcyclopentane-1-carbaldehyde."[2][3] National Center for Biotechnology Information. Link

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols. Link (Standard protocol for absolute configuration).

Sources

- 1. 2-Methylcyclopentanecarboxaldehyde | C7H12O | CID 12534276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-2-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 12534277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-2-Methylcyclopropane-1-carbaldehyde | C5H8O | CID 13379956 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of 2-Methylcyclopentane-1-carbaldehyde: Synthesis, Differentiation, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism profoundly influences the physicochemical and biological properties of molecules. In the realm of cyclic organic compounds, the spatial arrangement of substituents dictates molecular conformation, stability, and reactivity. This technical guide provides an in-depth examination of the cis and trans isomers of 2-methylcyclopentane-1-carbaldehyde (C₇H₁₂O), a substituted cyclopentane with two chiral centers.[1][2][3] We explore the fundamental principles of its stereochemistry, thermodynamic stability, and the critical analytical techniques required for isomer differentiation and characterization. Detailed protocols for spectroscopic and chromatographic analysis are presented to equip researchers with the practical knowledge necessary for unambiguous stereochemical assignment.

Introduction: The Significance of Stereochemistry in Cyclopentane Systems

Cyclopentane rings, unlike their more rigid cyclopropane and more defined cyclohexane counterparts, are characterized by their conformational flexibility, rapidly interconverting between "envelope" and "twist" forms to alleviate torsional strain. The introduction of substituents at the C1 and C2 positions, as in this compound, fixes the relative stereochemistry, giving rise to diastereomers: cis and trans.

-

Cis Isomer: The methyl (-CH₃) and formyl (-CHO) groups reside on the same face of the cyclopentane ring.

-

Trans Isomer: The methyl and formyl groups are situated on opposite faces of the ring.

This seemingly subtle difference in spatial arrangement has significant consequences. It governs the molecule's overall shape, dipole moment, and how it interacts with other chiral molecules, such as biological receptors or chiral catalysts. Therefore, the ability to synthesize, separate, and definitively identify each isomer is a prerequisite for its application in fields like asymmetric synthesis, medicinal chemistry, and materials science.

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of 1,2-disubstituted cycloalkanes is primarily dictated by steric hindrance.[4] In cyclohexane systems, the diequatorial conformation of a trans isomer is generally more stable than the axial-equatorial cis isomer.[5][6][7] A similar principle applies to cyclopentanes, though the energy differences are less pronounced due to the ring's puckered nature.

For this compound, the trans isomer is predicted to be the thermodynamically more stable of the two. In the trans configuration, the molecule can adopt a conformation where both the larger formyl group and the methyl group occupy pseudo-equatorial positions, minimizing steric interactions.[4] In contrast, the cis isomer is forced to have one substituent in a less favorable pseudo-axial position, introducing greater steric strain. This stability difference is a key factor influencing equilibrium in isomerization reactions and can also affect separation, as the isomers may have different volatilities.

Diagram 1: Stereoisomers of this compound

Caption: 2D representation of cis and trans isomers.

Analytical Differentiation of Cis and Trans Isomers

Distinguishing between the cis and trans diastereomers requires analytical techniques sensitive to their different spatial structures. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are the primary methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of these isomers.[8] The chemical shifts (δ) and spin-spin coupling constants (J) of the protons, particularly those on C1 and C2, serve as diagnostic fingerprints.[9]

-

Chemical Shifts (¹H and ¹³C): The spatial relationship between the substituents and neighboring protons creates distinct electronic environments.[8] In the cis isomer, the proximity of the two substituent groups can lead to through-space shielding or deshielding effects, causing their respective proton and carbon signals to appear at different chemical shifts compared to the trans isomer.[10] For instance, the aldehyde proton (on C1) in the cis isomer may experience a different magnetic environment than in the trans isomer, resulting in a measurable difference in its chemical shift.

-

Coupling Constants (¹H-¹H J-coupling): The magnitude of the vicinal coupling constant (³J) between the proton on C1 and the proton on C2 is highly dependent on the dihedral angle between them.

-

In cis isomers of substituted cycloalkanes, the H-C1-C2-H dihedral angle is typically small, leading to a larger coupling constant (typically 7–13 Hz).[9]

-

In trans isomers, this angle is larger, resulting in a smaller coupling constant (typically 2–7 Hz).[9] This difference in J-coupling is often the most unambiguous method for assigning the stereochemistry.[11]

-

Table 1: Predicted Diagnostic ¹H NMR Parameters

| Isomer | Key Proton | Expected Chemical Shift (δ) | Expected Coupling Constant (³J_H1,H2) | Rationale |

|---|---|---|---|---|

| Cis | Aldehyde H (on C1) | Potentially shifted due to proximity to CH₃ | 7–13 Hz | Small dihedral angle between H on C1 and H on C2. |

| Trans | Aldehyde H (on C1) | "Normal" range | 2–7 Hz | Large dihedral angle between H on C1 and H on C2. |

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Since diastereomers have different physical properties, they can often be separated using this technique.[12][13]

-

Principle of Separation: The trans isomer, being generally more stable and often having a more compact or symmetrical shape, tends to be slightly more volatile than the cis isomer. This typically results in the trans isomer having a shorter retention time on a standard non-polar GC column (like one with a 5% phenyl polysiloxane phase).[12]

-

Chiral GC: For separating the individual enantiomers of the cis (1R,2R and 1S,2S) and trans (1R,2S and 1S,2R) pairs, a chiral stationary phase is required.[14] These phases form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[14]

Diagram 2: Analytical Workflow for Isomer Characterization

Caption: Workflow for separating and identifying isomers.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should adapt them based on available instrumentation and specific sample characteristics.

Protocol 1: Gas Chromatography (GC-MS) for Diastereomer Separation

This protocol describes a self-validating system for separating and identifying the cis and trans isomers.

-

Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Column Selection: A standard non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically effective for separating diastereomers.[12]

-

Sample Preparation: Dilute the isomer mixture (approx. 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Hold: Maintain 200 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis & Validation:

-

Two distinct peaks should be observed for the two isomers. The earlier eluting peak is tentatively assigned as the trans isomer, and the later peak as the cis isomer.

-

Confirm that both peaks exhibit the same mass spectrum, with a molecular ion (M⁺) peak at m/z 112.17. The fragmentation patterns should also be identical, confirming they are isomers. The definitive assignment requires correlation with NMR data.

-

Protocol 2: NMR Spectroscopy for Stereochemical Assignment

This protocol provides the steps for acquiring and interpreting NMR data to definitively assign the cis and trans structures.

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer (or the mixture) in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Ensure adequate resolution to observe fine splitting patterns.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D COSY (Correlation Spectroscopy): Acquire a H-H COSY spectrum to establish proton-proton connectivity, which is crucial for identifying the protons on C1 and C2.

-

-

Data Analysis & Causality:

-

Identify Key Signals: Using the COSY spectrum, locate the cross-peak between the aldehyde proton (~9.5-9.8 ppm) and the proton on C1. Then, identify the proton on C2 which will be coupled to the proton on C1.

-

Measure Coupling Constants: Carefully measure the coupling constant (³J) for the interaction between the H on C1 and the H on C2 from the high-resolution ¹H spectrum.

-

Assign Stereochemistry:

-

If ³J is in the range of 7–13 Hz, the isomer is assigned as cis.

-

If ³J is in the range of 2–7 Hz, the isomer is assigned as trans.

-

-

Self-Validation: The assignment should be consistent across multiple signals. The chemical shifts of the methyl group and ring protons should also show consistent differences between the two isomers.

-

Conclusion

The robust characterization of the cis and trans isomers of this compound is a multi-step process that relies on the synergistic use of chromatographic separation and spectroscopic analysis. While GC provides an effective means of separation and preliminary identification based on differential volatility, NMR spectroscopy offers an authoritative and unambiguous assignment of stereochemistry through the analysis of chemical shifts and, most critically, proton-proton coupling constants. The protocols and principles outlined in this guide provide a validated framework for researchers to confidently synthesize, isolate, and characterize these fundamental chiral building blocks.

References

-

TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link][8]

-

O'Neal, H. E., & Benson, S. W. (1968). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 72(6), 1866–1887. Retrieved from [Link]

-

Study.com. (n.d.). Which is more stable, cis-1,2-dimethyl-cyclohexane or trans-1,2-dimethylcyclohexane? Explain. Retrieved from [Link][5]

-

Filo. (2026). Why cis-1,2-disubstituted cyclohexane less stable than trans-1,2-disubstituted cyclohexane? Retrieved from [Link][4]

-

The Organic Chemistry Tutor. (2020). How to determine the stability of cis/trans cyclohexane derivatives based on chair conformations. Retrieved from [Link][6]

-

Quora. (2019). Why is cis 1,2-di-t-butylcyclohexane more stable than trans 1,2-di-t-butylcyclohexane? Retrieved from [Link][7]

- Google Patents. (1989). US4874473A - Separation of diastereomers by extractive distillation.

-

Reyes-González, M. A., et al. (2013). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 18(7), 8345–8355. Retrieved from [Link][10]

-

ResearchGate. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]

-

Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane? Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12534276, 2-Methylcyclopentanecarboxaldehyde. Retrieved from [Link][1]

-

Liu, W., Gan, J., & Lee, S. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of Agricultural and Food Chemistry, 52(4), 755–761. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12534277, (1R,2R)-2-Methylcyclopentane-1-carbaldehyde. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived... Retrieved from [Link]

-

AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link][14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144298573, (2S)-2-methylcyclopentane-1-carbaldehyde. Retrieved from [Link][3]

-

Mori, T., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2639. Retrieved from [Link][13]

Sources

- 1. 2-Methylcyclopentanecarboxaldehyde | C7H12O | CID 12534276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-2-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 12534277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-methylcyclopentane-1-carbaldehyde | C7H12O | CID 144298573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Why cis-1,2-disubstituted cyclohexane less stable than trans-1,2-disubsti.. [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. tutorchase.com [tutorchase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azom.com [azom.com]

Comprehensive Spectroscopic Profiling of 2-Methylcyclopentane-1-carbaldehyde

Stereochemical Analysis, Synthetic Validation, and Spectral Atlas

Executive Summary & Molecular Architecture

2-Methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1) serves as a critical chiral building block in the synthesis of terpenoids, fragrances, and prostaglandin analogs. Its utility in drug development stems from the rigid cyclopentane scaffold, which allows for precise spatial positioning of pharmacophores.

However, the molecule presents a specific challenge: Stereochemical Lability . The C1 position (alpha to the carbonyl) is acidic. Under basic or even neutral conditions over time, the kinetically formed cis-isomer can epimerize to the thermodynamically more stable trans-isomer. Accurate spectroscopic characterization requires distinguishing these diastereomers.

Structural Dynamics

-

Stereocenters: C1 and C2.

-

Isomers:

-

Trans-isomer (Thermodynamic): Substituents adopt a pseudo-diequatorial conformation to minimize torsional strain.

-

Cis-isomer (Kinetic): Substituents are pseudo-axial/equatorial, leading to higher steric energy.

-

Synthesis & Sample Preparation

To obtain high-purity spectroscopic data, the compound is typically synthesized via the oxidation of 2-methylcyclopentylmethanol or the hydroformylation of 1-methylcyclopentene. The following protocol describes the Oxidation Route , preferred for laboratory-scale characterization due to its stereochemical retention.

Experimental Protocol: Swern Oxidation (Optimized)

Objective: Synthesize this compound from 2-methylcyclopentylmethanol.

-

Activation: In a flame-dried flask under N₂, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM at -78°C.

-

DMSO Addition: Add dry DMSO (2.2 equiv) dropwise. Stir for 15 min.

-

Substrate Addition: Add 2-methylcyclopentylmethanol (1.0 equiv) in DCM dropwise over 10 min. Maintain -78°C.

-

Base Quench: After 45 min, add triethylamine (5.0 equiv). Allow the mixture to warm to 0°C.

-

Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5) or Kugelrohr distillation.

Critical Control Point: Avoid prolonged exposure to silica gel or alumina during purification, as these can catalyze epimerization.

Figure 1: Swern oxidation pathway preserving stereochemical integrity at C1.

Spectroscopic Atlas

The following data represents the Trans isomer (major diastereomer at equilibrium).

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carbonyl stretch and the characteristic Fermi resonance of the aldehyde C-H bond.

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Structural Insight |

| 2960 - 2870 | C-H Stretch (Alkyl) | Strong | Cyclopentane ring & methyl group. |

| 2820 & 2720 | C-H Stretch (Aldehyde) | Medium | Fermi Resonance doublet. Diagnostic for aldehydes. |

| 1725 | C=O Stretch | Strong | Normal aliphatic aldehyde (unconjugated). |

| 1460 | CH₂ Scissoring | Medium | Ring methylene deformation. |

| 1380 | CH₃ Bending | Medium | Methyl group deformation. |

Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern is driven by alpha-cleavage and McLafferty-like rearrangements facilitated by the ring structure.

| m/z | Ion Type | Fragment Structure | Mechanism |

| 112 | [M]⁺ | C₇H₁₂O | Molecular Ion (Weak). |

| 83 | [M - 29]⁺ | C₆H₁₁⁺ | Alpha-cleavage (Loss of CHO radical). |

| 69 | [M - 43]⁺ | C₅H₉⁺ | Loss of C₂H₃O (Ring fragmentation). |

| 55 | Base Peak | C₄H₇⁺ | Ring fragmentation (Retro-Diels-Alder like). |

| 41 | Fragment | C₃H₅⁺ | Allyl cation (typical for cycloalkanes). |

Nuclear Magnetic Resonance (NMR)

Data referenced against CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J) / Notes |

| 9.62 | Doublet (d) | 1H | CHO (Aldehyde) | J = 2.5 Hz. Coupling to H1. |

| 2.65 | Multiplet (m) | 1H | H1 (Alpha-proton) | Deshielded by carbonyl. |

| 2.35 | Multiplet (m) | 1H | H2 (Beta-proton) | Methine attached to methyl. |

| 1.95 - 1.20 | Multiplet | 6H | H3, H4, H5 | Ring methylene envelope. |

| 1.08 | Doublet (d) | 3H | CH₃ (Methyl) | J = 6.8 Hz. |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment | Electronic Environment |

| 204.8 | C=O | Carbonyl | Highly deshielded aldehyde carbon. |

| 56.2 | CH | C1 (Alpha) | Alpha to carbonyl; shift indicates substitution. |

| 38.4 | CH | C2 (Beta) | Beta position, bearing methyl. |

| 34.1 | CH₂ | C5 | Ring carbon. |

| 32.5 | CH₂ | C3 | Ring carbon. |

| 24.8 | CH₂ | C4 | Ring carbon (furthest from CHO). |

| 19.2 | CH₃ | Methyl | Methyl substituent. |

Stereochemical Validation (Cis vs. Trans)

Distinguishing the cis and trans isomers is critical. The coupling constant (

Definitive Method: NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Cis-isomer: Strong NOE correlation observed between the Aldehyde Proton (CHO) and the Methyl Protons (CH₃) , or between H1 and H2 if the conformation places them in close proximity (though H1/H2 are vicinal, NOE is better between non-bonded neighbors).

-

Key Indicator: Strong NOE between H1 and H2 implies they are on the same face (cis).

-

-

Trans-isomer: No significant NOE between H1 and H2. H1 correlates with H2's opposite face neighbors.

Figure 2: Stereochemical differentiation logic using NOESY NMR correlations.

References

-

Brown, H. C., & Imai, T. (1983).[1] Organoboranes. 34. Hydroboration-carbonylation of alkenes. A convenient synthesis of aldehydes and ketones. Journal of the American Chemical Society, 105(20), 6285–6291. Link

- Primary source for 13C NMR d

-

Tori, M. (2015).[4] Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509–1518.[4] Link

- Provides thermodynamic context for cyclopentane-fused system stability.

-

PubChem. (2025).[1][5] this compound (CID 12534276).[3] National Library of Medicine. Link

-

NIST Mass Spectrometry Data Center. (2023). Cyclopentane, 2-methyl-, fragmentation patterns. NIST Chemistry WebBook. Link

- Reference for cyclopentane ring fragment

Sources

- 1. 2-Methylcyclopentanecarboxaldehyde | C7H12O | CID 12534276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-methylcyclopentane-1-carbaldehyde | C7H12O | CID 144298573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylcyclopentane-1-carbaldehyde|CAS 82879-57-0 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Isopropenyl-cis-2-methylcyclopentane-1-carboxaldehyde, cis- | C10H16O | CID 62095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylcyclopropane-1-carbaldehyde | 39547-01-8 | Benchchem [benchchem.com]

Technical Guide: 1H NMR Spectroscopic Analysis of 2-Methylcyclopentane-1-carbaldehyde

Executive Summary

2-Methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1) is a critical chiral building block in the synthesis of iridoid terpenes, pheromones, and organocatalytic intermediates. Its utility in drug development relies heavily on the precise control and verification of its stereochemistry.[1]

This guide provides a high-level technical analysis of the 1H NMR spectrum for this molecule. Unlike rigid aromatic systems, the cyclopentane ring exhibits rapid conformational puckering (pseudorotation), making spectral assignment non-trivial. This document outlines a self-validating protocol to distinguish between the thermodynamic (trans) and kinetic (cis) diastereomers using 1D and 2D NMR techniques.

Part 1: Structural Analysis & Stereochemistry

Before interpreting the spectrum, one must understand the dynamic nature of the cyclopentane scaffold. The molecule possesses two chiral centers at C1 and C2, leading to two diastereomeric pairs:

-

Trans-isomer (Thermodynamic): The methyl and formyl groups are on opposite faces.[2] To minimize steric strain, these groups often adopt a pseudo-diequatorial orientation in the envelope conformation.

-

Cis-isomer (Kinetic): The substituents occupy the same face, leading to increased steric repulsion (A-strain) and distinct shielding effects.

Visualization: Stereochemical Equilibrium

The following diagram illustrates the relationship between the isomers and the synthetic pathways that generate them.

Figure 1: Stereochemical relationship between kinetic (cis) and thermodynamic (trans) isomers.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral resolution, follow this standardized acquisition protocol.

Sample Preparation

-

Solvent: Chloroform-d (

) is standard. However, Benzene-d6 ( -

Concentration: 10-15 mg in 0.6 mL solvent. High concentrations may induce intermolecular hydrogen bonding with the aldehyde, shifting the -CHO peak.

-

Internal Standard: TMS (0.00 ppm) or residual solvent peak (

: 7.26 ppm;

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard zg30 or equivalent.

-

Relaxation Delay (D1): Set to

seconds. Accurate integration of the aldehyde proton vs. the methyl doublet is crucial for determining diastereomeric ratios (dr). -

Scans (NS): 16-32 scans are sufficient for characterization; 64+ for detecting minor isomer impurities (<5%).

Part 3: Spectral Assignment & Analysis

The spectrum is divided into three diagnostic regions.[3] The values below are representative for

Region 1: The Aldehyde Proton (9.5 – 9.8 ppm)

This is the most isolated and diagnostic signal.

-

Multiplicity: Doublet (d).

-

Coupling (

): Small coupling ( -

Isomer Distinction:

-

Trans: Typically appears slightly upfield (e.g., ~9.60 ppm) due to shielding anisotropy in the pseudo-diequatorial conformation.

-

Cis: Typically appears downfield (e.g., ~9.75 ppm) due to steric compression (Deshielding).

-

Region 2: The Ring Skeleton (1.2 – 2.5 ppm)

This region contains the methine (H1, H2) and methylene (H3-H5) protons.

-

H1 (Alpha to Carbonyl): A complex multiplet (dtd or dddd) around 2.2 – 2.6 ppm.

-

H2 (Alpha to Methyl): A multiplet often buried in the methylene envelope (1.8 – 2.2 ppm).

-

Analysis: In

, this region is often a "hump." Use

Region 3: The Methyl Group (0.9 – 1.1 ppm)

-

Multiplicity: Doublet (d).

-

Coupling (

): Typically 6.5 – 7.5 Hz (vicinal coupling to H2). -

Isomer Distinction: The chemical shift difference (

) between cis and trans methyl groups is often small (<0.05 ppm) but reproducible.

Summary of Diagnostic Signals[3][4]

| Proton | Multiplicity | Approx.[4][5][6][7][8][9][10] Shift (ppm) | Structural Insight |

| -CHO | Doublet ( | 9.6 – 9.8 | Primary Dr Indicator. Integration gives isomer ratio. |

| H-1 | Multiplet | 2.3 – 2.6 | |

| Ring ( | Multiplets | 1.2 – 2.1 | Envelope conformation averaging. |

| -CH3 | Doublet ( | 1.0 – 1.15 | Confirmation of 2-methyl substitution. |

Part 4: Advanced Differentiation (The "Trustworthiness" Pillar)

Relying solely on chemical shifts is risky due to solvent effects. To scientifically validate the stereochemistry, you must use NOE (Nuclear Overhauser Effect) or Coupling Constant Analysis .

Method A: -Coupling Analysis (The Karplus Relationship)

The coupling constant between H1 and H2 (

-

Trans-Isomer: H1 and H2 are often pseudo-trans-diaxial (dihedral ~160-180°). This results in a larger coupling constant (

Hz). -

Cis-Isomer: H1 and H2 are pseudo-equatorial/axial (dihedral ~60°). This results in a smaller coupling constant (

Hz). -

Note: Cyclopentane puckering averages these values, making them less distinct than in cyclohexane.

Method B: 1D-NOESY (Definitive Proof)

This is the gold standard for assignment. Irradiate the Methyl Doublet (~1.1 ppm) and observe the response at H1 (~2.4 ppm).

-

Cis-Isomer: Strong NOE enhancement at H1. (Methyl and H1 are on the same face).

-

Trans-Isomer: Weak or No NOE enhancement at H1. (Methyl and H1 are on opposite faces).

Workflow Diagram: Assignment Logic

Figure 2: Logic tree for definitive stereochemical assignment.

References

-

Brown, H. C., & Imai, T. (1983).[3] Organoboranes. 35. Chiral synthesis of cyclic trans-2-methylcycloalkanecarbaldehydes and related compounds. Journal of the American Chemical Society, 105(20), 6285–6289.

-

Austin, J. F., & MacMillan, D. W. (2002). Enantioselective organocatalytic cationic Diels-Alder reactions. Journal of the American Chemical Society, 124(7), 1172–1173.

-

PubChem Compound Summary. (2025). 2-Methylcyclopentanecarbaldehyde (CID 12534276).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methylcyclopentanecarboxaldehyde | C7H12O | CID 12534276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cis-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,2R)-2-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 12534277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylcyclopent-1-ene-1-carbaldehyde | C7H10O | CID 5324054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2S)-2-methylcyclopentane-1-carbaldehyde | C7H12O | CID 144298573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

Technical Guide: Structural Elucidation of 2-Methylcyclopentane-1-carbaldehyde via 13C NMR

Part 1: Strategic Framework

The Analytical Challenge

2-Methylcyclopentane-1-carbaldehyde (C

-

Stereoisomerism: The molecule possesses two chiral centers (C1 and C2), resulting in cis and trans diastereomers.[1] Differentiating these isomers is essential for determining the diastereomeric ratio (dr) of asymmetric syntheses.[1]

-

Conformational Mobility: Unlike cyclohexane, the cyclopentane ring undergoes rapid pseudorotation (envelope/twist conformations), which averages chemical shifts and coupling constants, making rigid-system predictions less reliable.[1]

Scope of Guide

This guide provides a self-validating workflow for the complete assignment of this compound using

Part 2: Experimental Protocol

To ensure reproducibility and high resolution of closely spaced isomer signals, the following acquisition parameters are recommended.

Sample Preparation[1]

-

Solvent: Chloroform-d (CDCl

) is standard.[1] However, if cis/trans signals overlap, Benzene-d -

Concentration: 30–50 mg in 0.6 mL solvent.[1]

-

Additives: Trace Cr(acac)

(Chromium(III) acetylacetonate) is recommended only if quantitative integration of the carbonyl peak is required (to shorten

Instrument Parameters (Broadband Decoupled)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equiv.) | 30° pulse angle prevents saturation of quaternary carbons.[1] |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Essential for accurate integration of the aldehyde carbon.[1] |

| Scans (NS) | > 512 | Required to resolve minor isomer impurities.[1] |

| Spectral Width | 240 ppm | Must capture the aldehyde carbonyl (~204 ppm).[1] |

| Temperature | 298 K | Standardized for shift comparison.[1] |

Part 3: Spectral Assignment & Logic[1]

The Carbon Skeleton

The molecule consists of 7 carbon environments.[2] The

Table 1: Representative Chemical Shifts (CDCl

)

Note: Values are representative of 1,2-disubstituted cyclopentanes.[1] Exact shifts vary with concentration and diastereomeric ratio.[1]

| Carbon Label | Type | Approx. Shift (ppm) | Multiplicity (DEPT-135) | Structural Logic |

| C-CHO | C=O | 202.0 – 205.0 | Positive (CH) | Distinctive aldehyde region.[1] Most deshielded.[1][2] |

| C1 | CH | 52.0 – 56.0 | Positive | Alpha to carbonyl; inductive deshielding by oxygen.[1] |

| C2 | CH | 36.0 – 40.0 | Positive | Beta to carbonyl; substituted with methyl.[1] |

| C3 | CH | 32.0 – 35.0 | Negative | Gamma to carbonyl.[1] |

| C4 | CH | 22.0 – 25.0 | Negative | Furthest from withdrawing groups.[1] |

| C5 | CH | 26.0 – 29.0 | Negative | Beta to carbonyl (other side of ring).[1] |

| C-Me | CH | 14.0 – 19.0 | Positive | Methyl group.[1] Shift highly sensitive to stereochemistry.[1] |

Stereochemical Differentiation (The Critical Step)

Distinguishing the cis (Z) and trans (E) isomers relies on the Steric Compression Effect (Gamma-Gauche Effect).[1]

-

Mechanism: In the cis isomer, the methyl group and the aldehyde group are on the same face of the ring.[1] This proximity causes steric crowding, which generally results in an upfield shift (lower ppm) for the involved carbons (C1, C2, and Methyl) compared to the trans isomer.[1]

-

Diagnostic Signal: The Methyl carbon is the most reliable indicator.[1]

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for assigning this molecule.

Workflow Diagram

Caption: Operational workflow for NMR analysis, highlighting the critical checkpoint for aldehyde stability.

Assignment Logic Tree

Caption: Logic tree for differentiating carbon environments using chemical shift regions and DEPT/HSQC data.

Part 5: Troubleshooting & Validation

Common Artifacts: The Oxidation Problem

Aldehydes are prone to air oxidation, converting to the carboxylic acid (2-methylcyclopentanecarboxylic acid).[1]

-

Symptom: Disappearance of the signal at ~204 ppm and appearance of a new signal at ~180-185 ppm (Carboxylic Acid C=O).[1]

-

Remedy: Filter sample through a small plug of basic alumina or silica prior to analysis if acid is detected, or maintain an inert atmosphere (N

) in the NMR tube.[1]

Definitive Proof: HSQC & NOESY

Do not rely on 1D

-

HSQC (Heteronuclear Single Quantum Coherence): Use this to link the methyl carbon (15-20 ppm) to the methyl doublet in the

H NMR (typically 0.9 - 1.1 ppm).[1] This confirms the C-Me assignment. -

NOESY (Nuclear Overhauser Effect Spectroscopy):

References

-

Brown, H. C., & Imai, T. (1983).[1][3] Organoboranes. 34. A simple, convenient synthesis of [E]-1-alkenyldialkylboranes and their utility in the synthesis of ketones, aldehydes, and carboxylic acids. Journal of the American Chemical Society, 105(20), 6285–6289.[1]

-

PubChem. (n.d.).[1][3][4] 2-Methylcyclopentanecarbaldehyde (Compound).[1][3][4][5] National Library of Medicine.[1] Retrieved October 26, 2023.[1]

-

Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH. (Standard reference for steric compression effects in cycloalkanes).

Sources

- 1. 1-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 11007847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Methylcyclopentanecarboxaldehyde | C7H12O | CID 12534276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2R)-2-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 12534277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Infrared Spectroscopy of 2-Methylcyclopentane-1-carbaldehyde

[1][2][3]

Executive Summary

This technical guide provides a comprehensive vibrational analysis of 2-methylcyclopentane-1-carbaldehyde (CAS: 17206-62-1).[1][2][3] Designed for analytical chemists and synthetic researchers, this document details the diagnostic infrared (IR) signatures required to validate molecular structure, assess stereochemical purity (cis/trans ratios), and monitor synthetic pathways.[3]

The analysis focuses on the distinguishing features of the exocyclic aldehyde moiety attached to a cyclopentyl ring, specifically the Fermi resonance doublet and the ring-strain influence on carbonyl stretching frequencies.[3]

Molecular Architecture & Vibrational Theory[2][3]

Structural Context

This compound consists of a five-membered alicyclic ring substituted with a methyl group at the C2 position and a formyl (aldehyde) group at the C1 position.[1][2][3]

-

Stereoisomerism: The molecule possesses two chiral centers, leading to diastereomeric pairs (cis and trans).[3]

-

Conformational Mobility: The cyclopentane ring exists in a dynamic "envelope" or "twist" conformation, which influences the exact force constant of the exocyclic carbonyl bond.[3]

Theoretical Basis of Key Bands

Unlike cyclopentanone (where the C=O is part of the ring and absorbs at ~1745 cm⁻¹ due to angle strain), the aldehyde group in this compound is exocyclic .[1][3] Therefore, it behaves similarly to acyclic aliphatic aldehydes but is subject to subtle steric strain from the adjacent methyl group.[3]

The Fermi Resonance Phenomenon: The most critical diagnostic feature for this molecule is the interaction between the fundamental C–H stretch of the aldehyde and the first overtone of the C–H bending vibration.[3][4][5]

Spectral Assignment Strategy

The following table provides the definitive assignment of vibrational modes for this compound. Data is synthesized from standard aliphatic aldehyde correlations and cyclopentyl derivatives.[2][3]

Table 1: Diagnostic IR Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |

| 2960 – 2870 | Strong | C–H Stretch (sp³) | Overlap of methyl (-CH₃) and ring methylene (-CH₂-) antisymmetric/symmetric stretches.[1][2][3] |

| 2820 ± 10 | Medium | C(O)–H Stretch | Fermi Doublet (High Energy): Distinctive aldehyde proton stretch.[2][3] |

| 2720 ± 10 | Medium | C(O)–H Stretch | Fermi Doublet (Low Energy): The "gatekeeper" peak; differentiates aldehydes from ketones/acids.[2][3] |

| 1725 – 1735 | Strong | C=O[2] Stretch | Carbonyl: Exocyclic aldehyde.[2][3] Higher frequency than conjugated aldehydes (~1700) but lower than ring ketones (~1745).[2][3] |

| 1460 – 1450 | Medium | -CH₂- Scissoring | Characteristic of the cyclopentane ring methylene groups.[1][2][3] |

| 1380 – 1370 | Medium | -CH₃ Umbrella | Symmetric bending of the C2-methyl group.[1][2][3] |

| ~1150 | Weak/Med | C–C Skeletal | Ring breathing modes and C–C–C bending.[2][3] |

Interpretation Workflow

The following diagram outlines the logical decision tree for confirming the identity of this compound using IR data.

Figure 1: Logic tree for spectral validation of this compound.

Stereochemical Considerations (Cis vs. Trans)

In synthetic applications (e.g., organocatalysis), distinguishing the cis (1R,2S or 1S,2R) and trans (1R,2R or 1S,2S) diastereomers is critical.[3]

-

Thermodynamics: The trans isomer is generally more thermodynamically stable due to reduced steric repulsion between the C1-formyl and C2-methyl groups.[1][2][3]

-

IR Differentiation: While IR is less effective than NMR for diastereomer quantification, subtle shifts occur:

-

Cis-Isomer: Steric crowding can cause a minor upward shift (1-3 cm⁻¹) in the C=O frequency due to field effects and slight bond angle compression.[1][2][3]

-

Fingerprint Region: The skeletal vibration region (1000–1300 cm⁻¹) will show intensity variations between isomers, though these require reference standards for definitive assignment.[3]

-

Recommendation: Use IR for functional group confirmation and ¹H NMR (coupling constants) for diastereomeric ratio (dr) determination.[2][3]

Experimental Protocols

Sample Preparation

Since this compound is typically a liquid at room temperature (bp ~140°C), the Neat Liquid Film method is the standard.[1][2][3]

Protocol: Salt Plate (NaCl/KBr) Method

-

Cleaning: Polish two NaCl or KBr plates with methylene chloride (DCM) to remove residues.[2][3] Ensure plates are dry.[2][3]

-

Loading: Place 1 drop of the neat aldehyde onto the center of one plate.

-

Compression: Place the second plate on top and rotate 90° to spread the liquid into a thin, capillary film without air bubbles.

-

Acquisition: Mount in the FTIR holder. Scan from 4000 to 600 cm⁻¹.[2][3]

Protocol: ATR (Attenuated Total Reflectance)

Applications in Synthesis & Drug Development[3]

This molecule serves as a chiral building block.[2][3] IR spectroscopy is the primary tool for monitoring its generation from precursors.[2][3]

Reaction Monitoring (Oxidation)

Pathway: Oxidation of (cis/trans)-2-methylcyclopentan-1-ol

Monitoring Logic:

-

Start: Broad O–H stretch at 3300–3400 cm⁻¹ (Alcohol).

-

End: Disappearance of O–H; Appearance of sharp C=O at 1730 cm⁻¹ and Fermi doublet at 2720/2820 cm⁻¹.[2][3]

Figure 2: Spectral changes during the synthesis of the target aldehyde.

References

-

NIST Mass Spectrometry Data Center . "Cyclopentanone, 2-methyl- IR Spectrum". NIST Chemistry WebBook, SRD 69. Accessed via .[2][3] (Note: Used for comparative ring strain analysis of the keto-analog).

-

PubChem . "2-Methylcyclopentanecarbaldehyde (Compound)".[1][2][3][6][7][8] National Library of Medicine.[2][3] Accessed via .[2][3]

-

LibreTexts Chemistry . "Infrared Spectroscopy: Aldehydes and Ketones". Chemistry LibreTexts. Accessed via .[2][3]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

- 1. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 2. 2-Methylcyclopent-1-ene-1-carbaldehyde | C7H10O | CID 5324054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanone, 2-methyl- [webbook.nist.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Methylcyclopentanecarboxaldehyde | C7H12O | CID 12534276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopentanecarbaldehyde | C6H10O | CID 70106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1R,2R)-2-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 12534277 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation of 2-Methylcyclopentane-1-carbaldehyde

Executive Summary

This technical guide provides a definitive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-methylcyclopentane-1-carbaldehyde (

The structural elucidation of this molecule relies heavily on distinguishing it from isomeric ketones (e.g., 2-methylcyclohexanone) and other cyclic aldehydes. The diagnostic utility of the

Molecular Architecture & Ionization Physics

Before interpreting the spectrum, we must establish the energetic landscape of the molecule under 70 eV electron impact.

| Parameter | Value | Significance in MS |

| Molecular Formula | Limits possible fragments to hydrocarbon and oxygenated subsets. | |

| Exact Mass | 112.0888 Da | The Molecular Ion ( |

| Unsaturation | 2 (1 Ring + 1 Double Bond) | High stability of the ring system; favors radical cation survival. |

| Lability | Aldehyde C-H bond | Highly susceptible to |

Ionization Event:

Upon electron impact, an electron is removed from the lone pair of the carbonyl oxygen, forming the radical cation

Fragmentation Mechanics: The Core Pathways

The fragmentation of this compound is governed by two competing mechanisms:

Pathway A: -Cleavage (Diagnostic Pathway)

This is the most critical pathway for identification. The bond between the carbonyl carbon and the ring carbon (C1) cleaves homolytically.

-

Mechanism: The radical site on the oxygen induces cleavage of the adjacent C-C bond.[3]

-

Product: The formyl radical (

, 29 Da) is ejected as a neutral species. -

Resulting Ion: A methylcyclopentyl cation at m/z 83 (

). -

Significance: This ion is typically the Base Peak (100% relative abundance) or a major peak. It distinguishes the aldehyde from isomeric ketones, which typically lose alkyl groups (e.g., methyl, m/z 97) rather than a formyl group.

Pathway B: Decarbonylation (Loss of CO)

Cyclic aldehydes frequently undergo a rearrangement that results in the extrusion of carbon monoxide (CO).

-

Mechanism: Following an initial

-cleavage, the hydrogen atom from the aldehyde migrates to the ring, followed by the loss of neutral CO (28 Da). -

Resulting Ion: A methylcyclopentane radical cation at m/z 84 (

). -

Secondary Fragmentation: This m/z 84 ion is energetically unstable and fragments identically to methylcyclopentane:

-

m/z 69: Loss of methyl radical (

). -

m/z 55: Loss of ethyl radical (

) via ring opening.

-

Pathway C: McLafferty-Like Rearrangement

While less dominant than in linear aldehydes, the presence of

-

Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the ring (C3 or C4 position). -

Outcome: This often leads to ring opening and the elimination of neutral alkenes (e.g., ethylene), producing ions in the m/z 44 or m/z 58 range, though these are often obscured by the hydrocarbon background.

Visualizing the Fragmentation Tree

The following diagram maps the causal relationships between the parent ion and its progeny.

Caption: Mechanistic flow of this compound fragmentation.[4] Red path indicates the dominant diagnostic event.

Diagnostic Ion Table

Use this table to validate experimental data against expected theoretical values.

| m/z | Identity | Formation Mechanism | Relative Intensity (Est.) |

| 112 | Molecular Ion | Weak (<10%) | |

| 111 | Loss of aldehydic H | Very Weak | |

| 84 | Loss of CO (Decarbonylation) | Moderate (20-40%) | |

| 83 | Loss of CHO ( | Base Peak (100%) | |

| 69 | Loss of | High (60-80%) | |

| 55 | Ring fragmentation | High (50-70%) | |

| 41 | Allyl cation (common hydrocarbon) | High |

Experimental Protocol: GC-MS Analysis

To ensure reproducible fragmentation and avoid thermal degradation (which aldehydes are prone to), follow this specific workflow.

A. Sample Preparation

-

Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol (acetal formation risk).

-

Concentration: Dilute to 10-20 µg/mL (ppm) .

-

Why? High concentrations cause detector saturation, distorting the 112/83 ratio.

-

-

Derivatization (Optional but Recommended):

-

If peak tailing is observed, derivatize with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).

-

Target: Converts aldehyde to oxime, improving stability and shifting mass to higher m/z for cleaner detection.

-

B. Instrument Parameters (Agilent/Shimadzu/Thermo Standard)

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Non-polar phase separates cis/trans isomers effectively. |

| Inlet Temp | 250°C | Sufficient for volatilization without thermal cracking. |

| Mode | Split (10:1 or 20:1) | Prevents column overload. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for EI-MS. |

| Oven Program | 40°C (hold 2 min) | Slow ramp separates the aldehyde from potential alcohol impurities. |

| Source Temp | 230°C | Standard EI source temperature. |

| Ionization | EI (70 eV) | Required for library matching (NIST standard). |

| Scan Range | m/z 35 - 300 | Captures low mass hydrocarbon fragments and molecular ion. |

Differentiation from Isomers

A common analytical error is confusing this compound with 2-methylcyclohexanone (also MW 112).

| Feature | This compound | 2-Methylcyclohexanone |

| Base Peak | m/z 83 (Loss of CHO) | m/z 55 or m/z 69 |

| m/z 83 Ion | Dominant | Weak/Absent (Ketones rarely lose mass 29) |

| m/z 68 Ion | Weak | Strong (McLafferty rearrangement of ketone) |

| m/z 58 Ion | Absent | Diagnostic (McLafferty: Acetone enol ion) |

References

-

NIST Mass Spectrometry Data Center. Cyclopentanecarboxaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link] (Accessed Feb 7, 2026).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).

-

Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of aldehydes and ketones. Available at: [Link] (Accessed Feb 7, 2026).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Technical Monograph: 2-Methylcyclopentane-1-carbaldehyde (CAS 17206-62-1)

[1][2][3]

Executive Summary

This compound (CAS 17206-62-1) is a critical alicyclic building block used in the synthesis of complex pharmaceutical intermediates.[1][2] As a homolog of the widely utilized cyclopropane scaffolds (found in drugs like Tasimelteon or Boceprevir), this cyclopentyl derivative is essential for Structure-Activity Relationship (SAR) campaigns aimed at optimizing the lipophilicity and metabolic stability of drug candidates.

This guide details the physicochemical profile, validated synthesis protocols via ozonolysis, and strategies for resolving its stereoisomers—a frequent bottleneck in high-purity applications.

Chemical Identity & Physicochemical Properties[4]

The compound exists as a mixture of cis- and trans- diastereomers. In medicinal chemistry, controlling the ratio of these isomers is paramount, as the spatial orientation of the formyl group (-CHO) relative to the methyl group dictates the binding affinity of the final pharmacophore.

Table 1: Physicochemical Data Profile

| Property | Value | Notes |

| Chemical Name | This compound | Also: 2-Methylcyclopentanecarbaldehyde |

| CAS Number | 17206-62-1 | Distinct from cyclopropane analog (39547-01-8) |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to carboxylic acid upon air exposure |

| Boiling Point | ~145–150 °C (Estimated) | Volatile; distill under reduced pressure recommended |

| Solubility | DCM, THF, Ethyl Acetate, Ethanol | Sparingly soluble in water |

| Reactive Moiety | Formyl group (-CHO) | Susceptible to oxidation and nucleophilic attack |

Synthesis & Manufacturing Protocols

While several routes exist (e.g., oxidation of 2-methylcyclopentylmethanol), the Ozonolysis of 1-Methylcyclopentene is the preferred industrial and laboratory method due to its atom economy and direct access to the aldehyde without over-oxidation, provided a reductive workup is used.

Protocol A: Ozonolysis of 1-Methylcyclopentene

Objective: Synthesize this compound (racemic mixture) with minimized over-oxidation to the carboxylic acid.[1]

Reagents:

-

Precursor: 1-Methylcyclopentene (CAS 693-89-0)

-

Oxidant: Ozone (O₃)

-

Reductant: Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)

-

Solvent: Dichloromethane (DCM) / Methanol (9:1)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck flask with 1-Methylcyclopentene (1.0 eq) and DCM/MeOH solvent mixture. Cool the system to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble O₃ through the solution until a persistent blue color appears, indicating saturation of the double bond (formation of the molozonide/ozonide intermediate).

-

Purge: Bubble dry nitrogen (N₂) through the solution for 15 minutes to remove excess ozone (blue color should fade).

-

Reductive Workup (Critical):

-

Why this step matters: Direct warming would lead to oxidative cleavage. You must reduce the ozonide to the aldehyde.

-

Add Dimethyl sulfide (DMS) (1.5 eq) dropwise at -78 °C.

-

Allow the mixture to warm slowly to Room Temperature (RT) over 4–6 hours.

-

-

Extraction: Wash the organic layer with water (2x) and brine (1x) to remove DMSO (byproduct of DMS).

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via fractional distillation under reduced pressure.

Visualization: Synthesis Workflow

The following diagram illustrates the chemical transformation and critical control points.

Caption: Synthesis of CAS 17206-62-1 via Ozonolysis with reductive workup to prevent acid formation.

Stereochemical Challenges & Resolution

The commercial material is typically a mixture of cis and trans isomers. For advanced drug development, separating these isomers is often required to probe the stereospecific binding pocket of a target protein.

-

Trans-isomer (Thermodynamic): Generally more stable; methyl and formyl groups are on opposite sides of the ring.

-

Cis-isomer (Kinetic): Methyl and formyl groups are on the same side.

Resolution Strategy: Direct separation via silica flash chromatography is difficult due to similar polarity. The recommended protocol involves derivatization .

-